8-Amino Flumequine
Description
Structure
3D Structure
Properties
CAS No. |
87488-29-7 |
|---|---|
Molecular Formula |
C14H13FN2O3 |
Molecular Weight |
276.26 g/mol |
IUPAC Name |
8-amino-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O3/c1-6-2-3-7-11(16)10(15)4-8-12(7)17(6)5-9(13(8)18)14(19)20/h4-6H,2-3,16H2,1H3,(H,19,20) |
InChI Key |
PTZYIOPSKIFVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Pathways for Flumequine (B1672881) Scaffolds
The synthesis of the core flumequine structure, chemically known as 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid, relies on established quinolone synthesis methodologies. nih.gov These pathways often involve the construction of the fused heterocyclic ring system through cyclization reactions. A common approach utilizes precursors that already contain an additional ring, which is then fused to the quinoline (B57606) core. clockss.org
Key intermediates in these syntheses often include substituted anilines and diethyl ethoxymethylenemalonate (EMME). For instance, the Gould-Jacobs reaction is a classical method for quinoline synthesis, which can be adapted for flumequine. This involves the reaction of an appropriately substituted aniline (B41778) with EMME, followed by thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent modifications, such as N-alkylation and cyclization, lead to the tricyclic core of flumequine.
Approaches for Introducing Amino Functionality at the 8-Position
The introduction of an amino group at the 8-position of the flumequine scaffold can be achieved through several synthetic strategies, primarily categorized as direct amination or the transformation of a pre-functionalized precursor.
Direct Amination Reactions
Direct amination of an activated quinolone ring is a feasible approach. While direct amination at the 7-position of fluoroquinolones with amines like piperazine (B1678402) or pyrrolidine (B122466) derivatives is a common industrial process, often facilitated by microwave assistance, similar principles can be applied to other positions. biotage.co.jp For the 8-position, this would typically involve a nucleophilic aromatic substitution reaction where a suitable leaving group, such as a halogen, is displaced by an amino group or its synthetic equivalent. The reactivity of the quinolone nucleus towards amination can be enhanced by the presence of electron-withdrawing groups on the ring. biotage.co.jp
Precursor Functionalization and Subsequent Transformation
A more versatile strategy involves the use of a precursor molecule bearing a functional group at the 8-position that can be readily converted into an amino group. A common and effective method is the reduction of a nitro group.
The synthesis of 8-nitrofluoroquinolone derivatives has been well-documented. For example, the synthon 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been used as a key intermediate. researchgate.netnih.gov The electron-withdrawing nitro group at the 8-position facilitates nucleophilic aromatic substitution at the C-7 position. researchgate.netnih.gov Subsequently, the 8-nitro group can be reduced to an 8-amino group using standard reduction methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or chemical reducing agents (e.g., SnCl₂/HCl). This approach allows for the late-stage introduction of the amino functionality after other key structural modifications have been made.
Another precursor-based method is the use of a Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction. This approach can be used to synthesize substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org
Synthesis of 8-Amino Flumequine Analogs and Conjugates
The presence of the 8-amino group provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of analogs and conjugates with potentially improved pharmacological profiles.
Design and Preparation of N-Substituted this compound Derivatives
The primary amino group of this compound can be readily N-substituted through various reactions. Alkylation or acylation reactions can introduce a diverse range of substituents. For instance, reaction with alkyl halides or acyl chlorides can yield N-alkyl or N-acyl derivatives, respectively. Reductive amination with aldehydes or ketones provides another route to N-alkylated products. These modifications can alter the lipophilicity, steric bulk, and electronic properties of the molecule, which can in turn influence its biological activity. The synthesis of novel N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety has demonstrated the potential of this approach to generate compounds with significant antimicrobial activity. plos.org
Integration with Amino Acid Moieties and Other Pharmacophores
Conjugation of this compound with amino acids or other pharmacologically active moieties is a promising strategy to create hybrid molecules with enhanced properties. The concept of conjugating natural compounds with amino acids is driven by the fact that amino acids are fundamental biological building blocks, and their incorporation can improve pharmacokinetic properties and introduce new biological activities. unmul.ac.id
The synthesis of such conjugates typically involves the formation of an amide bond between the 8-amino group of flumequine and the carboxylic acid group of an amino acid. This can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or by activating the quinolone's carboxylic acid with benzotriazole. The coupling of benzotriazole-activated flumequine with amino acids has been shown to produce flumequine-amino acid conjugates in moderate yields.
Furthermore, 8-aminoquinolines have been conjugated with other molecules like melatonin (B1676174) to create multifunctional agents. nih.gov These hybrid molecules can be designed to target multiple biological pathways, which is a particularly attractive strategy for complex diseases. The synthesis of these conjugates often involves multi-step reaction sequences, including the initial formation of a suitable linker on one of the molecules, followed by coupling with the other.
Catalytic Systems and Reaction Optimization for this compound Synthesis
The primary route for the synthesis of this compound involves the reduction of its precursor, 8-Nitro Flumequine. This transformation is most commonly and efficiently achieved through catalytic hydrogenation. The optimization of this reaction is critical for achieving high yields and purity, making it a significant focus of synthetic research.
Catalytic hydrogenation employs a metal catalyst to facilitate the addition of hydrogen across the nitro group, converting it to an amine. chemistrytalk.orglibretexts.org The choice of catalyst, solvent, temperature, and hydrogen pressure are all pivotal parameters that must be optimized to ensure an efficient and clean reaction. For the reduction of nitroarenes, which is the class of reactions this synthesis falls under, several catalytic systems have proven effective.
Catalysts: The most common heterogeneous catalysts for this transformation are noble metals supported on activated carbon. chemistrytalk.org
Palladium on Carbon (Pd/C): This is a widely used and highly effective catalyst for nitro group reductions. It offers good activity and selectivity under relatively mild conditions.
Platinum on Carbon (Pt/C): Another highly active catalyst that can be used, sometimes offering different selectivity compared to palladium.
Raney Nickel (Raney-Ni): A more cost-effective alternative, Raney Nickel is an alloy of nickel and aluminum, with the aluminum leached out to create a high surface area, porous catalyst. chemistrytalk.org It is effective but may require higher temperatures and pressures compared to noble metal catalysts. libretexts.org
Reaction Optimization: The efficiency of the catalytic reduction of 8-Nitro Flumequine to this compound is highly dependent on the reaction conditions. The synthesis of related 8-nitroquinolone derivatives often involves the nitration of the quinolone core, followed by a reduction step. mdpi.comresearchgate.net Optimization involves a systematic study of several variables to maximize yield and minimize reaction time and by-product formation.
Solvent: The choice of solvent is crucial for dissolving the substrate and ensuring good contact with the solid catalyst and hydrogen gas. Common solvents include alcohols like ethanol (B145695) and methanol, as well as ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF).
Temperature: Nitro group hydrogenations are typically exothermic. Reactions are often run at room temperature, but gentle heating may be applied to increase the reaction rate. However, excessive temperature can lead to side reactions and catalyst degradation.
Hydrogen Pressure: The reaction can be carried out under a range of hydrogen pressures, from atmospheric pressure (using a balloon) to high-pressure systems in an autoclave. Higher pressure generally increases the reaction rate but also requires specialized equipment.
Catalyst Loading: The amount of catalyst used is typically a small percentage by weight of the substrate. Optimizing the loading is a balance between ensuring a reasonable reaction rate and minimizing cost and potential contamination of the product with the metal.
| Catalyst | Typical Solvent | Temperature Range (°C) | Hydrogen Pressure | General Observations |
|---|---|---|---|---|
| 10% Pd/C | Ethanol, Methanol, Ethyl Acetate | 20 - 60 | 1 - 5 atm | Highly efficient and selective; considered the standard catalyst. organic-chemistry.org |
| 10% Pt/C | Ethanol, Acetic Acid | 20 - 80 | 1 - 10 atm | Very active, can sometimes hydrogenate aromatic rings under harsh conditions. |
| Raney-Ni | Ethanol | 50 - 150 | 50 - 100 atm | Cost-effective but requires more forcing conditions; potential for nickel leaching. chemistrytalk.org |
Stereoselective Synthesis and Chiral Resolution of this compound
Flumequine possesses a single stereogenic center at the C5 position, meaning it exists as a pair of enantiomers: (S)-(-)-Flumequine and (R)-(+)-Flumequine. Consequently, this compound is also a chiral molecule. The synthesis and separation of its individual enantiomers are of significant interest as enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. oup.com Methodologies to obtain enantiomerically pure this compound fall into two main categories: direct asymmetric synthesis and resolution of a racemic mixture.
Stereoselective Synthesis: Stereoselective, or asymmetric, synthesis aims to produce a single enantiomer directly, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org For quinolone antibiotics, research has focused on the asymmetric hydrogenation of a quinoline precursor to establish the chiral center in the desired configuration.
One prominent approach involves the organocatalytic transfer hydrogenation of quinoline derivatives. scispace.com Chiral Brønsted acids, such as chiral phosphoric acids, are used as catalysts in combination with a hydrogen source like a Hantzsch ester. researchgate.netruepinglab.com This method can generate the key tetrahydroquinoline intermediate with high enantioselectivity. scispace.compku.edu.cn This chiral intermediate can then be further elaborated to yield the final enantiomerically pure flumequine analogue. While specific examples for this compound are not extensively detailed, the synthesis of (R)-Flumequine has been demonstrated using this strategy, indicating its applicability to substituted derivatives. scispace.com
| Method | Catalyst Type | Key Transformation | Reported Outcome |
|---|---|---|---|
| Organocatalytic Transfer Hydrogenation | Chiral Phosphoric Acid | Asymmetric reduction of a quinoline to a tetrahydroquinoline. scispace.com | High enantioselectivity (ee) for the chiral intermediate. pku.edu.cn |
| Homogeneous Asymmetric Hydrogenation | Chiral Ruthenium-Ligand Complex | Direct hydrogenation of quinoline derivatives. pku.edu.cn | Excellent enantioselectivity for tetrahydroquinoline products. pku.edu.cn |
Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org For flumequine and its derivatives, the most prevalent and effective method is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times, thus achieving separation. symeres.com
Extensive research has been conducted on the enantioseparation of flumequine using various polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose. oup.comnih.gov The choice of CSP, mobile phase composition, and column temperature are critical factors that influence the resolution. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Column Temperature (°C) | Reported Resolution (Rs) | Reference |
|---|---|---|---|---|
| Chiralpak IC | Acetonitrile/Water/Formic Acid | 20 | Baseline separation achieved | nih.gov |
| Lux 5µm Cellulose-2 | Acetic Acid/Acetonitrile (50:50 v/v) | Not Specified | 2.01 | |
| Chiralcel OD-H | Hexane/Ethanol with 1% Ethylamine | Not Specified | 19.82 | researchgate.net |
| Chiralpak IA | Hexane/Ethanol with 1% Ethylamine | Not Specified | 23.50 | researchgate.net |
Another resolution strategy is the formation of diastereomeric salts. This classical method involves reacting the racemic amine (this compound) with a chiral acid resolving agent, such as O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA). researchgate.net The resulting diastereomeric salts often have different solubilities, allowing one to be crystallized preferentially. The resolved diastereomer is then treated with a base to liberate the pure enantiomer of the amine. wikipedia.org
Elucidation of Molecular Mechanisms of Action and Cellular Interactions
Interaction with Bacterial Type II Topoisomerases
The fundamental mechanism of action for quinolone antibiotics involves targeting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. nih.govmdpi.com These enzymes are vital for bacterial survival as they control the topological state of DNA, which is essential for processes like replication and transcription. mdpi.commdpi.com Quinolones, including 8-Amino Flumequine (B1672881), function by stabilizing a transient intermediate state in the enzyme's catalytic cycle. nih.govresearchgate.net This state, known as the cleavage complex, involves the enzyme covalently bound to cleaved DNA strands. nih.gov By trapping this complex, the drug effectively blocks the progression of replication forks, leading to double-strand DNA breaks and ultimately, cell death. mdpi.commdpi.com
DNA Gyrase Inhibition Pathways
DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂), is the primary target of many quinolones in Gram-negative bacteria. mdpi.comnih.gov Its unique function is to introduce negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional stress that arises during DNA replication and transcription. patsnap.commpbio.com
8-Amino Flumequine, following the general quinolone mechanism, interferes with this process. The molecule binds to the complex formed between DNA gyrase and DNA. mdpi.com This interaction stabilizes the cleavage complex, where the GyrA subunits have created a double-strand break in the DNA and are covalently attached to the 5' ends. nih.gov The stabilization of this complex prevents the re-ligation of the DNA strands, effectively poisoning the enzyme and leading to a halt in DNA synthesis. patsnap.commpbio.com The presence of the amino group at the C-8 position can influence the binding affinity and specificity for the gyrase-DNA complex.
Topoisomerase IV Interference Mechanisms
Topoisomerase IV is the primary quinolone target in many Gram-positive bacteria and also plays a significant role in Gram-negative organisms. nih.govnih.gov Structurally similar to DNA gyrase, it is a heterotetramer of two ParC and two ParE subunits (C₂E₂). mdpi.com Its main role is in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. patsnap.com
The mechanism of interference by this compound is analogous to its action on DNA gyrase. The compound binds to the topoisomerase IV-DNA complex, trapping it in the cleaved state where the ParC subunits are covalently linked to the broken DNA. nih.govnih.gov This prevents the segregation of the newly replicated chromosomes, blocking cell division and leading to bactericidal effects. patsnap.com While topoisomerase IV is the main target in many Gram-positive species, the specific potency of this compound against this enzyme compared to DNA gyrase can vary. nih.gov
Differential Target Selectivity in Bacterial Species
The primary target of a given quinolone can differ between bacterial species. Generally, DNA gyrase is the main target in Gram-negative bacteria like Escherichia coli, while topoisomerase IV is the primary target in Gram-positive bacteria such as Staphylococcus aureus. mdpi.comnih.gov However, this is not a strict rule, and the selectivity depends on both the specific quinolone and the bacterial species. nih.govmdpi.com Some quinolones exhibit nearly equal activity against both enzymes. nih.gov
For this compound, its specific target preference would determine its spectrum of activity. Modifications at the C-8 position of the quinolone core are known to influence target preference and antibacterial activity. researchgate.net For instance, studies on 8-nitrofluoroquinolones have shown that substitutions at this position can enhance activity against Gram-positive strains. nih.gov The amino group in this compound could similarly modulate its affinity for the topoisomerases of different bacterial species, thereby defining its antibacterial spectrum. Research on flumequine-resistant isolates has highlighted mutations in both gyrA and gyrB genes of DNA gyrase, underscoring its importance as a target in Gram-negative bacteria. mdpi.comresearchgate.net
Molecular Basis of Induced Cellular Responses in Target Organisms
The trapping of topoisomerase-DNA complexes by this compound initiates a cascade of cellular responses in bacteria. The primary consequence is the arrest of DNA replication, which is a potent trigger for the SOS response, a global DNA damage repair system. nih.govfrontiersin.org Activation of the SOS response involves the upregulation of numerous genes, including those for DNA repair proteins like RecA. frontiersin.org
However, if the DNA damage is too extensive for the SOS system to repair, the stalled replication forks can collapse, leading to the fragmentation of the chromosome. mdpi.com This severe DNA damage is a major contributor to the bactericidal effect of quinolones. nih.gov Furthermore, recent studies have implicated the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, as another crucial element in quinolone-induced cell death. frontiersin.org The disruption of DNA metabolism can lead to metabolic imbalances that result in ROS accumulation, which in turn damages cellular components, including DNA, proteins, and lipids, further contributing to cell death. frontiersin.org In some low-level quinolone-resistant strains, an altered cellular response is observed, with upregulation of genes that modulate ROS and downregulation of the SOS system, suggesting a complex interplay of factors in the ultimate fate of the cell. frontiersin.org
Investigational Aspects of this compound Biotransformation at the Cellular Level
The biotransformation of quinolones within bacterial cells is an area of ongoing investigation, as it can influence the drug's efficacy and contribute to resistance. While much of the research on quinolone metabolism has focused on host organisms, bacteria themselves may possess mechanisms to modify or degrade these compounds. nih.gov
For 8-aminoquinolines, a related but distinct class of compounds, metabolism is known to be critical for their activity and is often mediated by amine oxidases that act on the terminal amino group of the side chain. mdpi.com While this compound has its amino group on the core ring structure rather than a side chain, the potential for enzymatic modification exists. Bacteria possess a wide array of enzymes, such as cytochrome P450 monooxygenases and peroxidases, that could potentially hydroxylate, deaminate, or otherwise modify the this compound molecule. nih.gov Such modifications could either inactivate the drug or potentially create metabolites with altered activity. Investigating the expression of metabolic enzymes in bacteria upon exposure to this compound and identifying potential metabolites would be crucial to fully understand its cellular pharmacology and potential resistance pathways.
Comparative Mechanistic Studies with Parent Flumequine and Related Quinolones
Information on comparative mechanistic studies involving this compound is not available in the reviewed literature. Research extensively covers flumequine and other quinolones, but not the 8-amino derivative.
Studies on flumequine confirm its action as a quinolone antibiotic, which functions by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This inhibition disrupts essential cellular processes like DNA replication, transcription, and repair, ultimately leading to bacterial cell death. The metabolism of flumequine has been documented in various species, leading to compounds like 7-hydroxyflumequine, but an 8-amino metabolite or synthesized derivative is not described in the context of its mechanism of action.
Without any data on this compound, a comparison of its potential interactions with bacterial enzymes, its inhibitory concentrations (IC₅₀), or its minimum inhibitory concentrations (MIC) against various bacteria relative to flumequine cannot be conducted.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Side Chain Modifications on Biological Activity Determinants
Modifications to the side chains of quinolone derivatives have been a key strategy in the development of new antibacterial agents. nih.gov For instance, in related fluoroquinolones, the introduction of different substituted primary amine appendages at the C-7 position has been shown to influence antibacterial properties. nih.govresearchgate.net Research indicates that more lipophilic groups at this position can enhance activity against Gram-positive bacteria. nih.govresearchgate.net Similarly, alterations to the N-piperazinyl ring and the C-3 carboxylic acid moiety in other quinolones have been explored to enhance antibacterial potency by providing additional binding sites and modifying the molecule's interaction with target enzymes. acs.orgnih.govchalmers.se Studies on other aminoquinolines have also demonstrated that extending the side chain can lead to potent antiprotozoal and antimicrobial activities. researchgate.net
Table 1: Impact of Side Chain Modifications on Antibacterial Activity of Quinolone Derivatives
| Derivative Type | Modification | Effect on Activity | Reference |
| 8-Nitrofluoroquinolones | Introduction of substituted primary amines at C-7 | p-toluidine, p-chloroaniline, and aniline (B41778) derivatives showed good activity against S. aureus. | nih.gov |
| Norfloxacin Derivatives | N4-substituted piperazinyl amino acid derivatives | Increased antibacterial and antimycobacterial activity. | acs.orgnih.gov |
| 4-Aminoquinolines | Side chain modification | Superior in vitro activity compared to chloroquine (B1663885) for some derivatives. | nih.gov |
| 8-Aminoquinolines | Extended side chains | Potent in vitro antimalarial activities. | researchgate.net |
This table is for illustrative purposes based on research on related quinolone compounds and does not represent direct data for 8-Amino Flumequine (B1672881) unless specified.
Quantitative Structure-Activity Relationship (QSAR) Modeling for 8-Amino Flumequine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pku.edu.cnnih.govresearchgate.net For quinolone antibacterials, QSAR models have been developed to predict their genotoxic potential. pku.edu.cn These models often utilize descriptors such as the octanol-water partition coefficient (logP) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). pku.edu.cn
A QSAR study on various quinolones revealed that their genotoxic potentials are dependent on logP and HOMO energies. pku.edu.cn Such models can be instrumental in predicting the activity of new this compound derivatives and guiding the design of compounds with improved therapeutic profiles. nih.govmdpi.com By analyzing the impact of various structural modifications, QSAR can help identify the key features responsible for desired biological effects. nih.gov
Conformational Analysis and Molecular Docking Studies
Conformational analysis and molecular docking are powerful computational tools used to understand the three-dimensional structure of a molecule and its interaction with a biological target. dergipark.org.trunair.ac.id These studies can predict the binding affinity and orientation of a ligand within the active site of a receptor. ukm.edu.my For quinolone derivatives, molecular docking has been employed to study their interactions with target enzymes like DNA gyrase and topoisomerase IV. acs.org
Molecular docking studies of 8-aminoquinoline (B160924) derivatives have been performed to investigate their potential as antimicrobial and anti-COVID-19 agents. nih.govnih.gov These simulations help in understanding the binding modes and identifying key interactions, such as hydrogen bonds, with amino acid residues in the target protein. ukm.edu.my For instance, docking studies of 4-aminoquinoline (B48711) hybrids with Plasmodium falciparum lactate (B86563) dehydrogenase have provided insights into their binding interactions. ukm.edu.my Such computational approaches are invaluable for elucidating the structure-function relationships of this compound and its derivatives at a molecular level. dergipark.org.tr
Stereochemical Effects on Biological Activity of this compound Enantiomers
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. nih.govijpsjournal.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit different pharmacological and toxicological properties. nih.govijpsjournal.com Flumequine itself is a chiral compound, and its enantiomers have been shown to possess different antimicrobial functions. researchgate.netajol.info
The biological activity of many chiral drugs resides predominantly in one enantiomer. nih.gov This stereoselectivity can affect target binding, metabolism, and cellular uptake. mdpi.com Therefore, investigating the stereochemical effects on the biological activity of this compound enantiomers is crucial. Understanding how each enantiomer interacts with its biological target can lead to the development of more potent and safer therapeutic agents. ijpsjournal.com
Preclinical and in Vitro Investigation of Biological Activities
Microbial Susceptibility Profiling in Laboratory Strains (In Vitro)
The in vitro activity of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. idexx.comdickwhitereferrals.com Flumequine (B1672881) has demonstrated activity against a spectrum of bacteria, though its primary utility has been against Gram-negative organisms. rsc.org Structure-activity relationship studies on quinolones suggest that substitutions at the C-8 position can influence potency and spectrum, with some modifications enhancing activity against Gram-positive and anaerobic bacteria. researchgate.netmsdvetmanual.com
Flumequine has historically been used against Gram-negative pathogens, particularly in veterinary and aquaculture contexts. wikipedia.orgrsc.org Studies have documented its activity against various isolates, although MIC values can vary significantly. For instance, in a study of bacteria from Chilean salmonid farms, MIC values for Flumequine against a collection of Gram-negative isolates ranged from 0.25 µg/mL to over 64 µg/mL. mdpi.com The highest MIC values (≥64 µg/mL), indicating significant resistance, were observed in isolates of Pseudomonas, Kluyvera, and Rahnella. mdpi.com In contrast, some strains of Escherichia coli can be highly susceptible, with MICs below 0.5 µg/mL, while others are highly resistant with MICs greater than 64 µg/mL. msdvetmanual.com Research on Aeromonas salmonicida, a fish pathogen, showed Flumequine to be as active as oxolinic acid against susceptible isolates. medchemexpress.com
Interactive Table 1: In Vitro Susceptibility of Selected Gram-Negative Bacteria to Flumequine Data sourced from studies on bacterial isolates from aquaculture environments.
| Bacterial Species | Isolate ID | MIC (µg/mL) | Source |
|---|---|---|---|
| Pseudomonas sp. | FR1 | 16 | mdpi.com |
| Pseudomonas sp. | FR16 | 32 | mdpi.com |
| Pseudomonas sp. | FR26 | >64 | mdpi.com |
| Kluyvera intermedia | OP29 | >64 | mdpi.com |
| Rahnella aquatilis | FM7 | >64 | mdpi.com |
| Vibrio spp. | Multiple Isolates | Variable | nih.gov |
| Aeromonas salmonicida | Multiple Isolates | 0.06 - 32 | medchemexpress.com |
| Escherichia coli | ATCC 25922 | 0.5 | mdpi.com |
Interactive Table 2: In Vitro Susceptibility of Selected Gram-Positive Bacteria to Flumequine
| Bacterial Species | Isolate Type | MIC Range (µg/mL) | Source |
|---|---|---|---|
| Streptococcus spp. | Aquaculture Isolates | 32 - 128 | nih.gov |
| Staphylococcus aureus | General | Generally higher MICs than fluoroquinolones | msdvetmanual.com |
Assessment Against Gram-Negative Bacterial Isolates
Studies on Bacterial Resistance Mechanisms to 8-Amino Flumequine
Bacterial resistance to quinolones is a well-documented phenomenon and typically arises from several key mechanisms, often acting in concert. nih.gov These include mutations in the genes that code for the drug's primary targets, increased expression of efflux pumps that expel the drug from the cell, and plasmid-mediated resistance. nih.govmdpi.com Studies on Flumequine confirm that it selects for resistance mechanisms that are common across the entire quinolone class. researchgate.netbiorxiv.org
The primary mechanism of high-level resistance to quinolones involves alterations in the drug's target enzymes, DNA gyrase and topoisomerase IV. vetres.org These enzymes are composed of subunits encoded by the genes gyrA and gyrB (for DNA gyrase) and parC and parE (for topoisomerase IV). mdpi.com Mutations within specific, conserved regions of these genes, known as the Quinolone Resistance-Determining Regions (QRDRs), can reduce the binding affinity of the drug, rendering it less effective. vetres.org
In Gram-negative bacteria, DNA gyrase is typically the primary target, whereas topoisomerase IV is the main target in many Gram-positive species. msdvetmanual.com Research has demonstrated that in vitro exposure of E. coli to Flumequine selects for the same amino acid substitutions in GyrA (e.g., S83L, D87G) as exposure to the later-generation fluoroquinolone enrofloxacin. researchgate.netbiorxiv.org In a study of bacteria from salmon farms, resistance to Flumequine was associated with a high incidence of mutations in the gyrB gene and, less commonly, in gyrA. nih.govresearchgate.net
Interactive Table 3: Common Target Enzyme Mutations Conferring Quinolone Resistance
| Gene | Enzyme Subunit | Common Amino Acid Substitutions | Associated Bacteria (Examples) | Source |
|---|---|---|---|---|
| gyrA | DNA Gyrase A | Ser83 → Leu/Trp, Asp87 → Gly/Asn | E. coli, Pseudomonas spp. | researchgate.netbiorxiv.orgvetres.org |
| gyrB | DNA Gyrase B | Leu400 → Ile, Arg413 → Lys, Val423 → Gly | Pseudomonas spp. (Flumequine resistance) | nih.gov |
| parC | Topoisomerase IV C | Ser80 → Arg/Ile | E. coli, S. aureus | vetres.org |
| parE | Topoisomerase IV E | Ser458 → Pro | Salmonella enterica |
A second critical mechanism of resistance is the reduction of intracellular drug concentration. vetres.org This is often achieved by decreasing drug influx (e.g., through modification of porin channels in Gram-negative bacteria) or, more commonly, by increasing active efflux of the drug out of the cell. mdpi.com Multidrug resistance (MDR) efflux pumps, such as those belonging to the Resistance-Nodulation-Division (RND) family, are membrane proteins that can expel a wide range of structurally diverse compounds, including quinolones. biorxiv.org
Studies have confirmed the significant role of efflux pumps in mediating resistance to Flumequine. In one investigation, 75% of bacterial isolates from salmon farms demonstrated efflux system activity against Flumequine. nih.govmdpi.com The use of an efflux pump inhibitor (EPI), Phe-Arg-β-naphthylamide, resulted in a decrease in the MIC values for Flumequine in the majority of these isolates, confirming the pumps' contribution to the resistance phenotype. mdpi.com In some cases, the MIC was reduced by a factor of four or more, and the EPI was even able to induce hypersusceptibility in some strains that were already considered susceptible. mdpi.com This highlights that active efflux is a major mechanism conferring both high-level resistance and reduced susceptibility to Flumequine. nih.gov
Emerging research indicates that bacterial resistance to antibiotics is not solely dependent on target mutations or efflux, but can also be linked to broader metabolic changes within the cell. mdpi.com While specific studies detailing metabolic shifts in response to this compound are absent, the principle has been established for other antibiotics. Bacteria may enter a quiescent or non-replicating state, which can confer tolerance as quinolones are most effective against actively dividing cells. mdpi.com
Efflux Pump Modulation and Permeability Studies
Interactions with Non-Bacterial Cellular Systems (In Vitro)
Extensive literature searches did not yield specific in vitro studies on the compound this compound. The available research primarily focuses on its parent compound, Flumequine, and the broader class of quinolone and fluoroquinolone antibiotics. Therefore, the following sections discuss the known effects of the parent compound, Flumequine, on non-bacterial cellular systems, which may provide an inferential basis for the potential activities of its amino-substituted derivative.
Effects on Mammalian Cell DNA Topology (In Vitro)
Flumequine, a first-generation quinolone antibiotic, is known to interact with type II topoisomerases. wikipedia.org While its primary targets are bacterial DNA gyrase and topoisomerase IV, studies have shown that quinolones can also affect eukaryotic topoisomerase II. wikipedia.orgoup.com This interaction can alter the topological state of mammalian cell DNA.
The mechanism of action involves the inhibition of the DNA re-ligation step catalyzed by topoisomerase II, leading to the accumulation of transient, enzyme-linked DNA double-strand breaks. oup.com This interference with the normal function of topoisomerase II is a key factor in the cytotoxic effects observed in mammalian cells. wikipedia.org Some congeners of the quinolone family, particularly those with certain substitutions, exhibit significant activity against eukaryotic topoisomerases, leading to toxicity in cultured mammalian cells. wikipedia.org For instance, Flumequine has been identified as a topoisomerase II inhibitor with an IC50 of 15 μM. medchemexpress.comselleckchem.comselleck.co.jp
Molecular docking studies have further explored the interaction between fluoroquinolones and human topoisomerase II alpha and beta. These in silico analyses suggest that compounds like Flumequine can bind to the active site of human topoisomerase II, indicating a potential for these compounds to be repositioned as inhibitors of this enzyme. nih.gov
Table 1: In Silico Docking of Flumequine with Human Topoisomerase II
| Compound | Target Enzyme | Binding Site Residue | Binding Energy (kcal/mol) |
|---|---|---|---|
| Flumequine | Human Topoisomerase IIb | ARG820 | -8.79 |
Data from in silico molecular docking studies. nih.gov
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable in the structural elucidation and characterization of chemical compounds. For a molecule like 8-Amino Flumequine (B1672881), a derivative of the quinolone class of antibiotics, methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would provide critical information regarding its atomic connectivity, functional groups, and electronic properties. While specific spectral data for 8-Amino Flumequine is not extensively documented in publicly available literature, the following sections detail the principles of these techniques and provide illustrative data based on the parent compound, Flumequine, and related 8-aminoquinoline (B160924) structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. It is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, offering clues about the neighboring atoms and functional groups.
For the characterization of this compound, both ¹H and ¹³C NMR spectroscopy would be employed.
¹H NMR Spectroscopy: This technique would identify the number and types of hydrogen atoms (protons) in the molecule. The chemical shifts of the aromatic protons on the quinoline (B57606) ring system and the protons of the aliphatic portion would be distinct. The introduction of an amino group at the C-8 position would be expected to cause a significant upfield shift for the adjacent aromatic protons compared to the parent Flumequine molecule due to the electron-donating nature of the amino group. The coupling patterns (splitting of signals) would reveal the connectivity between adjacent protons.
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of the C-8 carbon would be significantly affected by the attached amino group, appearing at a different position compared to the corresponding carbon in Flumequine. The carbonyl carbon of the carboxylic acid and the carbons of the quinolone ring would also have characteristic chemical shifts.
While specific NMR data for this compound is scarce, the following table provides hypothetical ¹H and ¹³C NMR data based on known spectral data for Flumequine and other 8-aminoquinoline derivatives. googleapis.comresearchgate.netnih.govnih.gov
| Hypothetical NMR Data for this compound |
| ¹H NMR (in CDCl₃, 400 MHz) |
| Chemical Shift (δ, ppm) |
| 1.25 |
| 2.80 |
| 4.20 |
| 6.80 |
| 7.25 |
| 7.50 |
| 8.60 |
| 14.50 |
| ¹³C NMR (in CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) |
| 14.2 |
| 25.5 |
| 110.1 |
| 115.8 |
| 121.3 |
| 127.9 |
| 136.2 |
| 140.5 |
| 148.0 |
| 155.4 |
| 176.8 |
| 188.0 |
This table is illustrative and based on the analysis of related compounds. Actual experimental values may vary.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Specific bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum. For this compound, key vibrational bands would include:
N-H stretching: The amino group would exhibit characteristic stretches in the region of 3300-3500 cm⁻¹.
O-H stretching: The carboxylic acid group would show a broad absorption band in the range of 2500-3300 cm⁻¹.
C=O stretching: Two distinct carbonyl stretching bands would be expected: one for the quinolone ketone around 1650-1690 cm⁻¹ and another for the carboxylic acid around 1700-1730 cm⁻¹.
C=C and C=N stretching: Aromatic ring and quinolone system vibrations would appear in the 1450-1600 cm⁻¹ region.
The following table presents anticipated IR absorption bands for this compound based on data from Flumequine and 8-aminoquinoline. ajol.infonih.govrsc.orgresearchgate.net
| Anticipated IR Absorption Bands for this compound | | :--- | :--- | | Frequency (cm⁻¹) | Functional Group Assignment | | 3300-3500 | N-H stretch (amino group) | | 2500-3300 (broad) | O-H stretch (carboxylic acid) | | 1700-1730 | C=O stretch (carboxylic acid) | | 1650-1690 | C=O stretch (quinolone ketone) | | 1450-1600 | C=C and C=N aromatic/quinolone ring stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present. The quinolone ring system in this compound is a strong chromophore. The introduction of the amino group at the C-8 position, an auxochrome, would be expected to cause a bathochromic (red) shift in the λ_max values compared to Flumequine due to the extension of the conjugated system. A study on a carbazole-aminoquinoline dimer showed that the 8-aminoquinoline moiety contributes to absorption peaks around 285, 320, and 335 nm. researchgate.net
The table below shows expected UV-Vis absorption maxima for this compound in a suitable solvent like ethanol (B145695) or methanol. ajol.inforesearchgate.net
| Expected UV-Vis Absorption Maxima for this compound | | :--- | :--- | | λ_max (nm) | Electronic Transition | | ~285 | π → π* | | ~320 | π → π* | | ~335 | n → π* |
Electrochemical and Sensor-Based Detection Systems
Electrochemical methods and sensor-based systems offer sensitive and often rapid means for the detection of electroactive compounds like this compound. These techniques are based on the measurement of an electrical signal (current, potential) that is generated upon the electrochemical oxidation or reduction of the analyte at an electrode surface.
While specific electrochemical sensors for this compound are not widely reported, methods developed for Flumequine and other fluoroquinolones can be adapted. benthamopenarchives.comresearchgate.net Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, are commonly employed. The quinolone structure is electrochemically active, and the introduction of an amino group at the C-8 position would likely alter its redox potential, providing a basis for selective detection.
Sensor-based systems often utilize a recognition element coupled with a transducer. For the detection of quinolones, various recognition elements have been explored, including:
Immunosensors: These employ antibodies that specifically bind to the target analyte. The binding event is then converted into a measurable signal.
Molecularly Imprinted Polymers (MIPs): These are synthetic polymers with cavities that are complementary in shape and functionality to the target molecule. researchgate.net A surface acoustic wave sensor functionalized with a polypyrrole-based MIP has been developed for the selective detection of Flumequine. researchgate.net
Chemosensors: These involve a chemical receptor that undergoes a change in its optical or electrochemical properties upon binding to the analyte. Fluorescent sensors based on 8-aminoquinoline derivatives have been developed for the detection of metal ions, and similar principles could be applied to the design of sensors for this compound. mdpi.comrsc.org
The table below summarizes some sensor-based detection systems for Flumequine that could potentially be adapted for this compound.
| Sensor-Based Detection Systems for Flumequine | | :--- | :--- | :--- | | Sensor Type | Recognition Element | Transduction Method | | Surface Acoustic Wave (SAW) Sensor | Molecularly Imprinted Polypyrrole | Change in acoustic wave propagation | | Immunosensor | Anti-Flumequine Antibodies | Electrochemical or Optical | | Fluorescent Sensor | Lanthanide-functionalized MOFs | Fluorescence enhancement |
Environmental Occurrence, Fate, and Biotransformation Pathways
Biotic Transformation and Microbial Degradation
Without primary or secondary research data on 8-Amino Flumequine's presence and behavior in the environment, it is not possible to provide a scientifically accurate and informative article as per the user's request.
Metabolism by Fungal Strains and Associated Metabolites
The biodegradation of Flumequine (B1672881) by various fungal strains has been investigated, revealing multiple transformation pathways. Ligninolytic fungi, in particular, have demonstrated significant capabilities in metabolizing Flumequine.
Studies have shown that fungi such as Irpex lacteus, Dichomitus squalens, and Trametes versicolor can transform over 90% of Flumequine within a few days. nih.govresearchgate.net The transformation process leads to the formation of several metabolites. Common metabolites identified across various fungal species include 7-Hydroxy-flumequine and Flumequine ethyl ester. nih.govresearchgate.net The fungus Dichomitus squalens has been noted for producing the largest variety of metabolites from Flumequine. nih.govresearchgate.net
The biotransformation of Flumequine by the fungus Cunninghamella elegans has also been reported, resulting in the formation of diastereomers of 7-hydroxyflumequine, a process likely catalyzed by cytochrome P450 enzymes. ucd.ie While direct studies on the fungal metabolism of this compound are scarce, it is plausible that as a derivative, it could be an intermediate or a terminal product in some fungal metabolic pathways of Flumequine, or be subject to similar enzymatic transformations.
Table 1: Metabolites of Flumequine Produced by Ligninolytic Fungi
| Fungal Strain | Metabolite | Reference |
|---|---|---|
| Irpex lacteus | 7-Hydroxy-flumequine, Flumequine ethyl ester | nih.govresearchgate.net |
| Dichomitus squalens | 7-Hydroxy-flumequine, Flumequine ethyl ester, and others | nih.govresearchgate.net |
| Trametes versicolor | 7-Hydroxy-flumequine, Flumequine ethyl ester | nih.govresearchgate.net |
| Panus tigrinus | 7-Hydroxy-flumequine, Flumequine ethyl ester | nih.govresearchgate.net |
| Pleurotus ostreatus | 7-Hydroxy-flumequine, Flumequine ethyl ester | nih.govresearchgate.net |
| Cunninghamella elegans | Diastereomers of 7-hydroxyflumequine | ucd.ie |
Bacterial Degradation Mechanisms and Pathways
Specific research on the bacterial degradation of this compound is not extensively documented in the available literature. However, the broader class of fluoroquinolone antibiotics, including Flumequine, is known to be relatively resistant to microbial degradation. cuni.cz Some bacterial strains have been identified that can biotransform fluoroquinolones. For instance, a Microbacterium sp. was isolated that could transform norfloxacin. ucd.ie The degradation of fluoroquinolones can involve processes such as hydroxylation, defluorination, demethylation, decarboxylation, and cleavage of the piperazine (B1678402) ring. ucd.ie It is hypothesized that bacteria capable of degrading other fluoroquinolones might also have the potential to metabolize this compound, although specific pathways have not been elucidated.
Sorption and Desorption Dynamics in Environmental Solids
The environmental mobility and bioavailability of this compound are governed by its sorption and desorption behavior in soil and sediment. While direct data for this compound is limited, studies on its parent compound, Flumequine, provide valuable insights.
Flumequine exhibits a range of sorption behaviors in environmental solids, with reported soil sorption coefficient (Koc) values between 2750 and 25,500, suggesting it has slight to no mobility in soil. nih.gov The sorption of fluoroquinolones is influenced by soil properties such as organic matter content and clay mineralogy. ub.eduresearchgate.net Cation exchange, cation bridging at clay surfaces, and surface complexation are considered important mechanisms in the sorption of these compounds. researchgate.net Given that this compound possesses an additional amino group, its sorption characteristics may differ from Flumequine due to potential changes in its charge and polarity, likely leading to strong interactions with negatively charged soil components. However, without specific studies, this remains a hypothesis.
Ecological Implications of this compound Environmental Presence
The presence of this compound and its parent compound in the environment can have significant ecological consequences. The ecotoxicity of Flumequine has been evaluated in various organisms.
Flumequine has been shown to be toxic to a range of aquatic organisms, including bacteria, algae, and crustaceans. researchgate.netnih.gov For instance, the green alga Pseudokirchneriella subcapitata and the bacterium Pseudomonas putida have shown sensitivity to Flumequine. nih.gov The EC50 values for 16-hour growth inhibition of Pseudomonas putida were reported to be 0.82 mg/L for Flumequine. nih.gov Furthermore, Flumequine was found to be genotoxic at a concentration of 0.25 mg/L in the SOS-chromotest with Escherichia coli. researchgate.netnih.gov
The introduction of antibiotics like Flumequine into the environment is a concern due to the potential for the development of antibiotic-resistant bacteria. researchgate.netresearchgate.net While some fungal biotransformation products of Flumequine show reduced antibacterial activity, others may retain or even have enhanced activity. nih.govresearchgate.net The ecological impact of this compound itself has not been specifically determined, but as a derivative of a known ecotoxic compound, its presence warrants concern. There is evidence that hypoxia can trigger shifts in the secondary metabolism of some bacteria, leading to the production of amino-containing compounds with potential ecological roles, such as acting as electron shuttles in biogeochemical cycling. nih.gov
Table 2: Ecotoxicity Data for Flumequine
| Test Organism | Endpoint | Concentration | Reference |
|---|---|---|---|
| Pseudomonas putida | 16-h Growth Inhibition (EC50) | 0.82 mg/L | nih.gov |
| Lemna minor | 7-d Growth Inhibition (EC50) | 3.0 mg/L | nih.gov |
| Pseudokirchneriella subcapitata | 4-d Growth Inhibition (EC50) | 2.6 mg/L | nih.gov |
| Escherichia coli | Genotoxicity (SOS-chromotest) | 0.25 mg/L | researchgate.netnih.gov |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Flumequine |
| 7-Hydroxy-flumequine |
| Flumequine ethyl ester |
Emerging Research Directions and Future Perspectives
Development of Novel 8-Amino Flumequine (B1672881) Derivatives with Enhanced Specificity
The development of novel derivatives from existing antibiotic scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving potency, expanding the spectrum of activity, and overcoming resistance. For quinolones, structural modifications at various positions on the core ring have been shown to significantly alter their properties. oup.com The introduction of an amino group at the C-8 position of flumequine represents a key modification. Research into other quinolones has shown that substitutions at this position can enhance anaerobic activity. msdvetmanual.com
Future research is focused on creating a new generation of 8-Amino Flumequine derivatives with precisely tailored properties. One promising approach involves the synthesis of amino acid derivatives. nih.gov The coupling of amino acids to the quinolone structure can introduce new binding sites capable of interacting with additional targets within the bacterial cell, potentially leading to enhanced antibacterial activity. nih.gov Studies on norfloxacin, a related fluoroquinolone, have demonstrated that such amino acid derivatives can exhibit increased antibacterial and antimycobacterial activity compared to the parent drug. nih.gov The bioisosteric replacement of the C-3 carboxylic acid moiety of fluoroquinolones through amidation, esterification, or conjugation is another strategy that has been shown to increase antibacterial potency. nih.gov
Furthermore, the creation of hybrid molecules, which combine the this compound pharmacophore with other active compounds, is a viable strategy to fight antimicrobial resistance. nih.gov The goal of these synthetic endeavors is to generate derivatives that not only have enhanced specificity for their primary bacterial targets, DNA gyrase and topoisomerase IV, but may also possess activity against resistant strains or a broader range of pathogens. oup.comnih.gov
Investigation of Synergistic Interactions with Other Antimicrobial Agents (In Vitro)
The combination of antimicrobial agents is a critical strategy for combating multidrug-resistant bacteria, potentially leading to synergistic effects where the combined activity is greater than the sum of the individual activities. For the quinolone class, synergistic effects have been demonstrated in vitro when combined with other types of antibiotics, including beta-lactams, aminoglycosides, clindamycin, and metronidazole. msdvetmanual.com
While specific in vitro studies on this compound are emerging, research on other fluoroquinolones provides a strong basis for future investigations. For example, studies have shown that combinations of levofloxacin (B1675101) with colistin (B93849) are synergistic and bactericidal against multidrug-resistant Acinetobacter baumannii. mdpi.com Similarly, a hybrid antibiotic combining tobramycin (B1681333) and ciprofloxacin (B1669076) has demonstrated restored activity against resistant Pseudomonas aeruginosa. mdpi.com The mechanisms behind such synergies often involve one agent increasing the permeability of the bacterial membrane, thereby facilitating the entry of the second agent. frontiersin.org
Future in vitro research on this compound will likely involve checkerboard assays and time-kill studies to systematically evaluate its interactions with a wide array of antibiotics against clinically relevant pathogens. The goal is to identify combinations that can lower the minimum inhibitory concentrations (MICs) of both drugs, potentially reducing the selective pressure for resistance development and expanding the therapeutic options for difficult-to-treat infections. researchgate.net
| Fluoroquinolone Agent | Combined Antimicrobial Agent | Observed Effect | Target Organism (Example) | Citation |
| General Quinolones | Beta-lactams, Aminoglycosides | Synergistic effect | Various bacteria | msdvetmanual.com |
| Levofloxacin | Colistin | Synergistic, Bactericidal | Acinetobacter baumannii (MDR) | mdpi.com |
| Ciprofloxacin | Tobramycin (as a hybrid) | Restored FQ activity | Pseudomonas aeruginosa (MDR) | mdpi.com |
| Ciprofloxacin | Erythromycin (with plant extracts) | Synergistic effect, Reduced MIC | Staphylococcus aureus, Bacillus cereus | researchgate.net |
| Ciprofloxacin, Levofloxacin | Polybasic peptides | Potentiation of FQ activity | P. aeruginosa, E. coli, K. pneumoniae | mdpi.com |
Application in Advanced Materials and Nanotechnology
The integration of antimicrobial compounds with advanced materials and nanotechnology offers innovative solutions for drug delivery, targeted therapy, and environmental applications. onecentralpress.commdpi.com A significant area of research for flumequine, and by extension its derivatives, is its incorporation into nanocarrier systems to improve its therapeutic profile and applicability, particularly in fields like aquaculture where it is widely used. nih.govrsc.orgnih.gov
One notable application is the loading of flumequine onto titanate nanotubes (TiNTs). nih.govrsc.org These nanomaterials can act as carriers, protecting the antibiotic from degradation and enabling a sustained release. Research has demonstrated a high entrapment efficiency of flumequine in TiNTs, with a sustained release profile over several days. rsc.org This formulation, designated FLUM@TiNTs, has shown significantly enhanced antibacterial activity against Escherichia coli compared to the free drug. rsc.org The nanocarrier is believed to improve the intestinal permeation of flumequine, paving the way for future pharmacokinetic studies aimed at reducing the excessive use of antibiotics in fish farming. nih.gov
Future perspectives in this area include the development of "smart" nanocarriers that release this compound in response to specific stimuli, such as the presence of bacterial enzymes or a change in pH at an infection site. nih.gov Such targeted delivery systems could enhance efficacy while minimizing exposure to non-target organisms and the wider environment. nih.gov
| Nanomaterial System | Drug | Key Finding | Potential Application | Citation |
| Titanate Nanotubes (TiNTs) | Flumequine | High entrapment efficiency (~80%) and sustained release. | Improved drug delivery in aquaculture. | rsc.org |
| Titanate Nanotubes (TiNTs) | Flumequine | Enhanced antibacterial activity against E. coli vs. free drug. | Treatment of fish infections, environmental decontamination. | nih.govrsc.org |
| Titanate Nanotubes (TiNTs) | Flumequine | Improved intestinal permeation by 12-fold compared to free drug. | Enhanced bioavailability for oral administration in aquaculture. | nih.gov |
Computational Chemistry and In Silico Modeling for Chemical Discovery
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, accelerating the design and optimization of new therapeutic agents. bioascent.comresearchgate.net These methods, which range from molecular docking to quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict how a molecule like this compound and its derivatives will interact with their biological targets before they are synthesized in the lab. tarosdiscovery.comnih.gov
This in silico approach is particularly valuable for designing novel quinolone derivatives. For example, molecular modeling was instrumental in the design of new amino acid derivatives of norfloxacin, providing insights into how the new compounds could form additional bonds with the target enzymes, DNA gyrase and topoisomerase IV. nih.gov Such studies help to rationalize the observed biological activity and guide the synthesis of compounds with a higher probability of success. nih.gov
For this compound, computational tools can be used to:
Virtual Screening: Screen large libraries of virtual compounds to identify new derivatives with high predicted binding affinity to bacterial topoisomerases. tarosdiscovery.com
Structure-Based Drug Design (SBDD): Use the 3D structures of the target enzymes to design derivatives that fit perfectly into the binding site, enhancing potency and specificity. bioascent.comriken.jp
Predicting ADMET Properties: Model the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new derivatives to prioritize those with favorable pharmacokinetic properties. nih.gov
The seamless integration of computational modeling with medicinal chemistry reduces the time and cost of research and development, facilitating a more rapid discovery of next-generation antibiotics based on the this compound scaffold. tarosdiscovery.com
| Computational Technique | Application in Drug Discovery | Relevance to this compound | Citation |
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | Designing derivatives with improved binding to DNA gyrase and topoisomerase IV. | nih.govresearchgate.net |
| Virtual Screening | Screens large compound libraries in silico to identify potential hits. | Identifying novel scaffolds or derivatives for synthesis and testing. | tarosdiscovery.com |
| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity. | Building models to predict the potency of unsynthesized derivatives. | bioascent.com |
| Homology Modeling | Predicts the 3D structure of a target protein based on similar known structures. | Creating models of bacterial topoisomerases when experimental structures are unavailable. | nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Analyzing the stability of the drug-target complex. | bioascent.com |
Addressing Challenges in Quinolone Resistance Evolution
The rise of antimicrobial resistance is a global health crisis that threatens the effectiveness of many antibiotic classes, including quinolones. onehealthtrust.orgmdpi.com Resistance to quinolones typically arises from chromosomal mutations in the genes encoding their target enzymes (gyrA and parC) or through plasmid-mediated quinolone resistance (PMQR) mechanisms, such as protective Qnr proteins and efflux pumps that actively remove the drug from the bacterial cell. biorxiv.orgnih.gov
Research shows that flumequine use can select for the same resistance-causing mutations in E. coli as newer fluoroquinolones like enrofloxacin. biorxiv.org This cross-resistance is a significant concern, as the use of flumequine in veterinary medicine could contribute to the pool of bacteria resistant to fluoroquinolones that are critically important in human medicine. biorxiv.org
Future research directions for this compound must therefore focus on strategies to circumvent these resistance mechanisms. One key approach is the rational design of derivatives that are less susceptible to resistance. Modifications at the C-8 position of the quinolone nucleus, for instance, have been shown to be critical. oup.comoup.com The addition of a C-8 methoxy (B1213986) group, for example, may decrease the likelihood of resistance development by enabling the drug to target both topoisomerase II and IV effectively. oup.comoup.com Another promising strategy is the co-administration of this compound derivatives with efflux pump inhibitors, which could restore susceptibility in resistant strains by increasing the intracellular concentration of the antibiotic. mdpi.com
Refinement of Environmental Remediation Strategies for Quinolones
The extensive use of quinolones in human and veterinary medicine has led to their detection in various environmental compartments, including water and soil. researchgate.netresearchgate.net Due to their potential to disrupt natural microbial ecosystems and promote the spread of antibiotic resistance, developing effective remediation strategies is crucial. ub.edu
Quinolones are known to bind strongly to soil and sediments, which can delay their biodegradation. researchgate.net However, they are also susceptible to photodegradation in water. researchgate.net Current and emerging remediation strategies focus on accelerating the breakdown of these compounds into non-toxic substances.
Advanced methods being investigated include:
Mycoremediation: Utilizing fungi, such as Trametes versicolor, and their powerful extracellular enzymes (e.g., laccases, peroxidases) to biodegrade pharmaceutical contaminants. mdpi.com
Adsorption: Using materials like activated carbon and biochars, which have a high affinity for quinolones, to remove them from contaminated water. ub.eduacs.org
Advanced Oxidation Processes (AOPs): Employing methods like photolysis and UV degradation to chemically break down the quinolone structure. acs.org
Nanofiltration and Reverse Osmosis: Physical filtration methods capable of removing pharmaceutical contaminants from water. acs.org
Future research will focus on optimizing these technologies for efficiency and cost-effectiveness, potentially combining different methods to create integrated remediation systems for wastewater treatment plants and agricultural runoff. researchgate.netmdpi.com
| Remediation Strategy | Mechanism | Key Features | Citation |
| Mycoremediation | Fungal enzymes (laccases, peroxidases) biodegrade contaminants. | Sustainable, eco-friendly approach. | mdpi.com |
| Adsorption | Compounds bind to the surface of sorbent materials. | Effective for removal from water; activated carbon and biochars are common sorbents. | ub.eduacs.org |
| Photodegradation/Photolysis | Light energy breaks down chemical structures. | A natural process for FQs in surface waters; can be enhanced in treatment systems. | researchgate.netacs.org |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to destroy pollutants. | Can achieve complete mineralization of organic compounds. | acs.org |
| Nanofiltration/Reverse Osmosis | Membrane-based separation processes. | Physically removes contaminants from water. | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Amino Flumequine, and how can reaction conditions be optimized for higher yields?
- The synthesis of this compound involves a multi-step process, including cycloaddition, reductive amination, and Friedel-Crafts alkylation. Key intermediates like p-fluoroaniline and ethyl acetoacetate are critical . Optimization can be achieved by adjusting reaction parameters such as temperature (e.g., maintaining 60–80°C during cycloaddition), solvent polarity, and catalyst loading. Researchers should employ thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor reaction progress and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and functional groups. For example, the fluorine atom in the quinolone ring produces distinct NMR shifts (~-120 ppm) . Infrared (IR) spectroscopy can validate amine (-NH) and carboxylic acid (-COOH) groups via peaks at 3300–3500 cm and 1700 cm, respectively .
Q. How should solubility and stability assays for this compound be conducted under varying pH conditions?
- Use buffered solutions (pH 2–10) to assess solubility via UV-Vis spectrophotometry at λ~270 nm (characteristic absorbance of quinolones). Stability can be tested under accelerated conditions (e.g., 40°C/75% relative humidity) with HPLC quantification to track degradation products .
Q. What in vitro protocols are recommended for determining the minimum inhibitory concentration (MIC) of this compound?
- Follow CLSI guidelines: prepare serial dilutions in Mueller-Hinton broth, inoculate with standardized bacterial suspensions (1–5 × 10 CFU/mL), and incubate at 37°C for 18–24 hours. Include positive (ciprofloxacin) and negative (vehicle) controls. MIC is defined as the lowest concentration inhibiting visible growth .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its antimicrobial activity, and what computational models can predict binding affinities?
- Density Functional Theory (DFT) calculations reveal that the electron-withdrawing fluorine atom enhances DNA gyrase binding by stabilizing the drug-enzyme complex. Molecular docking (e.g., AutoDock Vina) can simulate interactions with gyrase’s GyrA subunit, focusing on hydrogen bonding with Ser-84 and hydrophobic contacts .
Q. What experimental variables explain contradictory efficacy data against Gram-negative pathogens?
- Discrepancies may arise from differences in bacterial efflux pump expression (e.g., AcrAB-TolC in E. coli) or variations in assay media (e.g., cation-adjusted vs. standard broth). Researchers should standardize inoculum size, use isogenic mutant strains (e.g., ΔacrB), and include efflux pump inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) .
Q. What molecular mechanisms drive resistance to this compound, and how can genomic tools identify resistance markers?
- Resistance often involves mutations in gyrA (e.g., Ser83Leu) or upregulated efflux pumps. Whole-genome sequencing (WGS) and RNA-seq can identify single-nucleotide polymorphisms (SNPs) and overexpression of resistance genes. CRISPR interference (CRISPRi) can validate candidate genes by repressing their expression and restoring susceptibility .
Q. How can advanced oxidation processes (AOPs) degrade this compound in wastewater, and what byproducts form?
- Persulfate (SO) activated by Fe or UV generates sulfate radicals (SO) that cleave the piperazinyl and quinolone rings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies intermediates like hydroxylated and dealkylated derivatives. Toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) should accompany degradation studies to assess ecological risks .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots to compare inter-laboratory MIC variations and hierarchical clustering to group studies by experimental parameters .
- Environmental Studies : Combine bench-scale AOPs with field sampling (e.g., LC-MS/MS detection in agricultural runoff) to evaluate real-world persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
